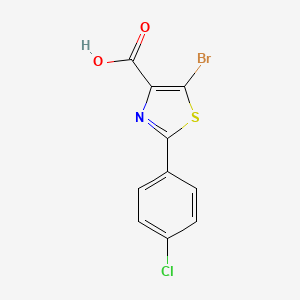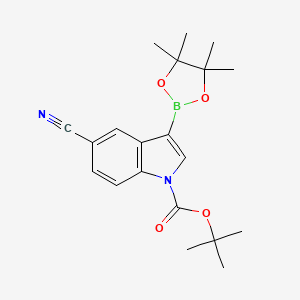
4-(2-Aminoethyl)benzene-1,3-diol hydrochloride
Overview
Description
“4-(2-Aminoethyl)benzene-1,3-diol hydrochloride” is also known as Dopamine hydrochloride . It is a naturally occurring biochemical catecholamine precursor of noradrenaline and adrenaline . It is a derivative of the amino acid tyrosine .
Synthesis Analysis
Dopamine is synthesized in areas of the central and peripheral nervous systems. It is synthesized in the hypothalamus, the arcuate nucleus, and the caudate nucleus of the brain . Tyrosine is modified by tyrosine hydroxylase to form DOPA, which is a very important step in the formation of Dopamine . DOPA decarboxylase then removes carbon dioxide from DOPA to form dopamine .Molecular Structure Analysis
The chemical formula of “4-(2-Aminoethyl)benzene-1,3-diol hydrochloride” is C8H11NO2.HCl . The Inchi Code is 1S/C8H11NO2.ClH/c9-4-3-6-1-2-7 (10)5-8 (6)11;/h1-2,5,10-11H,3-4,9H2;1H .Chemical Reactions Analysis
Dopamine serves as a precursor to norepinephrine and epinephrine . Once the catecholamines like Dopamine, Norepinephrine, and Epinephrine are formed, they are packaged in granulated vesicles to be transmitted across the synapse in response to a stimuli .Physical And Chemical Properties Analysis
The molecular weight of “4-(2-Aminoethyl)benzene-1,3-diol hydrochloride” is 189.64 . It is stored at room temperature and is in the form of oil .Scientific Research Applications
Antioxidant Behavior and Reactive Oxygen Species (ROS) Scavenging
Research has explored the unusual reaction of semiquinone radicals with molecular oxygen, which is relevant to the antioxidant properties of hydroxyl-substituted compounds like catechols and hydroquinones. These studies suggest a complex interaction that influences the antioxidant capacity, potentially applicable to understanding the reactivity and protective effects of related compounds in biological systems (Valgimigli et al., 2008).
Molecular Interactions and Crystal Structure
The study of sulfonamides, which shares structural motifs with the subject compound, reveals insights into molecular interactions in crystals and solutions. This includes understanding solubility, solvation, and distribution, which are crucial for developing pharmaceutical applications and designing materials with specific physical properties (Perlovich et al., 2008).
Environmental Contaminant Adsorption
Investigations into the adsorption of hydroxyl- and amino-substituted aromatics onto carbon nanotubes have shown significant implications for environmental remediation. Such studies demonstrate the potential of these compounds for selective removal of contaminants, offering a pathway to environmental applications for related chemicals (Chen et al., 2008).
Antibacterial and Antifungal Properties
Research on new 4-{2-[(Aryl)amino]-1,3-thiazol-4-yl}benzene-1,2-diols has uncovered promising antibacterial and antifungal activities. This suggests that structurally similar compounds, including 4-(2-Aminoethyl)benzene-1,3-diol hydrochloride, could be explored for their potential therapeutic applications (Narayana et al., 2006).
DNA Damage and Apoptosis Induction
Studies on the oxidative DNA damage and apoptosis induced by benzene metabolites have provided insights into the carcinogenic potential of benzene derivatives. These findings are crucial for understanding the biological impacts of related chemicals, including potential genotoxic effects (Hiraku & Kawanishi, 1996).
Safety And Hazards
properties
IUPAC Name |
4-(2-aminoethyl)benzene-1,3-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)5-8(6)11;/h1-2,5,10-11H,3-4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHIWVGWSZHYFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)benzene-1,3-diol hydrochloride | |
CAS RN |
1432-22-0 | |
| Record name | 4-(2-aminoethyl)benzene-1,3-diol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















